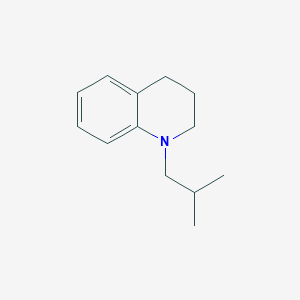

1-Isobutyl-1,2,3,4-tetrahydroquinoline

Description

Significance of 1,2,3,4-Tetrahydroquinoline (B108954) Scaffolds in Organic Synthesis

The 1,2,3,4-tetrahydroquinoline (THQ) framework is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This distinction arises from its widespread presence in a vast array of natural products and synthetic molecules that exhibit significant biological activities. researchgate.net The THQ core is a key structural unit in many natural alkaloids, including cuspareine (B12725082) and galipinine, the latter of which has demonstrated notable antimalarial properties. researchgate.netacs.org

Due to their prevalence in bioactive compounds, THQ derivatives have become important targets in organic synthesis and drug discovery. researchgate.net Molecules incorporating the THQ motif have been investigated for a wide range of therapeutic applications, including as antihypertensive, antidiabetic, antibacterial, and antitumor agents. acs.org The versatility of the THQ structure allows for functionalization at various positions, enabling chemists to modulate the biological and pharmacological properties of the resulting compounds. This adaptability makes it a valuable building block for creating complex molecular architectures and for the development of new pharmaceutical agents. whiterose.ac.uk

Overview of the Isobutyl Group's Positional Influence on Tetrahydroquinoline Architectures

The attachment of an isobutyl group to the nitrogen atom (N-1 position) of the tetrahydroquinoline ring fundamentally alters the molecule's characteristics. N-alkylation, in general, has a profound effect on the physicochemical properties of the parent heterocycle, including its lipophilicity, solubility, metabolic stability, and conformational equilibrium. nih.govrsc.org

Specifically, the isobutyl group, being a branched alkyl chain, increases the steric bulk around the nitrogen atom and enhances the molecule's lipophilicity (fat-solubility). This change can significantly impact how the molecule interacts with biological targets, such as enzymes and receptors, and how it is absorbed, distributed, metabolized, and excreted by an organism.

While extensive research on 1-isobutyl-1,2,3,4-tetrahydroquinoline itself is not widely documented, studies on the closely related tetrahydroisoquinoline (THIQ) scaffold provide valuable insights. In the development of certain therapeutic agents, it was noted that while N-isobutyl substitution on the THIQ core led to better potency, the resulting compounds were often metabolically labile, meaning they were quickly broken down by metabolic processes. nih.gov This suggests that the isobutyl group at the N-1 position of a tetrahydroquinoline ring likely enhances biological activity but may also present challenges related to metabolic stability, a critical factor in drug design. nih.govresearchgate.net The modification of the nitrogen substituent is a key strategy to address issues of potency, solubility, and metabolic vulnerability in drug development. nih.gov

Historical Context of Tetrahydroquinoline Synthesis and Derivatization Research

The history of tetrahydroquinoline synthesis is intrinsically linked to the development of methods for constructing the parent quinoline (B57606) ring system, which is subsequently reduced to the saturated THQ. nih.gov Many of the foundational synthetic routes were established in the late 19th century.

One of the earliest and most significant methods is the Skraup synthesis , discovered by Czech chemist Zdenko Hans Skraup in 1880. iipseries.orgnih.gov This reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent to produce quinoline. iipseries.org Shortly after, in 1881, German chemists Oscar Döbner and Wilhelm von Miller developed the Doebner-von Miller reaction . wikipedia.orgsynarchive.comslideshare.net This variation, also known as the Skraup-Doebner-Von Miller synthesis, reacts an aniline with α,β-unsaturated carbonyl compounds under acidic conditions and remains a valuable method for producing substituted quinolines. nih.govwikipedia.org

Once the aromatic quinoline core is formed, the most direct route to 1,2,3,4-tetrahydroquinoline is through catalytic hydrogenation of the pyridine (B92270) ring portion of the molecule. gatech.edunih.gov This reduction process has been a subject of study since the early 20th century, with various catalysts and conditions being explored to achieve high efficiency and selectivity. gatech.eduresearchgate.net

In modern organic synthesis, more direct and efficient methods for producing N-alkylated tetrahydroquinolines have been developed. These include one-pot tandem procedures that combine the reduction of quinoline with a subsequent reductive alkylation step using an aldehyde and a reducing agent. acs.orgacs.org Such methods, often catalyzed by organoboron compounds or other catalysts, provide a streamlined pathway to compounds like this compound directly from readily available starting materials. acs.orgrsc.org Other advanced strategies include domino reactions and syntheses utilizing reductive amination. thieme-connect.comnih.gov

Table 1: Key Historical Developments in Quinoline and Tetrahydroquinoline Synthesis

| Reaction/Method | Discoverer(s) | Year | Description |

|---|---|---|---|

| Skraup Synthesis | Zdenko Hans Skraup | 1880 | Condensation of an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline. iipseries.orgnih.gov |

| Doebner-von Miller Reaction | Oscar Döbner & Wilhelm von Miller | 1881 | Reaction of an aniline with α,β-unsaturated carbonyl compounds under acidic conditions to yield substituted quinolines. wikipedia.orgsynarchive.com |

| Doebner Reaction | Oscar Doebner | 1887 | A variation combining an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. nih.gov |

| Catalytic Hydrogenation | Various Researchers | Early 1900s | Reduction of the quinoline ring using hydrogen gas and a metal catalyst (e.g., platinum, palladium) to yield 1,2,3,4-tetrahydroquinoline. acs.orggatech.edu |

| Reductive Amination / Alkylation | Various Researchers | Modern Era | One-pot synthesis involving the reduction of quinolines to THQs, followed by N-alkylation with an aldehyde or ketone. acs.orgthieme-connect.com |

Table 2: Physical Properties of 1,2,3,4-Tetrahydroquinoline (Parent Compound)

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₁N |

| Molar Mass | 133.19 g/mol |

| Appearance | Colorless to pale yellow oily liquid |

| Density | 1.061 g/mL at 25 °C |

| Melting Point | 9-14 °C |

| Boiling Point | 249-251 °C |

| Refractive Index (n²⁰/D) | 1.593 |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11(2)10-14-9-5-7-12-6-3-4-8-13(12)14/h3-4,6,8,11H,5,7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICPQOXYRILTPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 Isobutyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives

General Approaches to the 1,2,3,4-Tetrahydroquinoline (B108954) Ring System Construction

The construction of the 1,2,3,4-tetrahydroquinoline (THQ) core can be achieved through several strategic approaches. These methods primarily involve either the reduction of a pre-existing quinoline (B57606) ring or the de novo cyclization of acyclic precursors.

Reduction Methodologies of Quinoline Precursors to Tetrahydroquinolines

One of the most direct and widely utilized methods for synthesizing 1,2,3,4-tetrahydroquinolines is the partial hydrogenation of the corresponding quinoline precursors. This transformation requires the selective reduction of the nitrogen-containing heterocyclic ring while leaving the benzene (B151609) ring intact. Various catalytic systems have been developed to achieve this with high efficiency and selectivity.

Catalytic hydrogenation using molecular hydrogen (H₂) in the presence of transition metal catalysts is a common approach. Metals such as platinum, palladium, ruthenium, and cobalt have been employed effectively. gatech.edursc.org For instance, Adams' platinum catalyst has been used to hydrogenate quinoline to tetrahydroquinoline in an acetic acid medium. gatech.edu A nitrogen-doped carbon-supported palladium (Pd/CN) catalyst has also shown high activity, affording THQs in high yields under relatively mild conditions (50 °C and 20 bar H₂). rsc.org

Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. This method utilizes hydrogen donor molecules, such as Hantzsch esters, ammonia-borane (H₃N·BH₃), or hydrosilanes, in the presence of a suitable catalyst. nih.govorganic-chemistry.org A cobalt-amido cooperative catalyst, for example, can efficiently reduce quinolines to 1,2-dihydroquinolines, which can be further reduced to the fully saturated tetrahydroquinolines. nih.gov Boronic acid has been shown to catalyze the reduction of quinolines with Hantzsch ester, which can be performed in a one-pot reaction followed by N-alkylation. organic-chemistry.org

Table 1: Selected Catalytic Systems for the Reduction of Quinolines to 1,2,3,4-Tetrahydroquinolines

| Catalyst System | Hydrogen Source | Reaction Conditions | Yield (%) | Reference |

| Adams' catalyst (PtO₂) | H₂ (64 psi) | Acetic acid, 17-37 °C | - | gatech.edu |

| Pd/CN | H₂ (20 bar) | 50 °C | 86.6–97.8 | rsc.org |

| Unsupported nanoporous gold (AuNPore) | Organosilane/H₂O | - | High | organic-chemistry.org |

| CoBr₂·H₂O/terpyridine | NH₃·BH₃ | Ambient temperature | Good | organic-chemistry.org |

| B(C₆F₅)₃ | Hydrosilane | - | - | organic-chemistry.org |

| Boronic acid | Hantzsch ester | 60 °C | Good | organic-chemistry.org |

Cyclization Reactions from Aminobenzene Derivatives and Carbonyl Compounds

The de novo synthesis of the tetrahydroquinoline ring system often involves the cyclization of substituted anilines (aminobenzene derivatives) with suitable carbonyl compounds or their equivalents. Several classic named reactions provide reliable routes to the quinoline core, which can then be reduced if necessary.

The Skraup synthesis is a venerable method that produces quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.comwordpress.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. pharmaguideline.comwordpress.com

The Friedländer annulation provides a versatile route to quinolines by the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govwikipedia.orgorganic-chemistry.orgacs.orgresearchgate.net This reaction avoids the harsh, strongly acidic, and oxidizing conditions of the Skraup synthesis. acs.org

The Povarov reaction is a powerful multicomponent reaction that constructs the tetrahydroquinoline skeleton in a single step from an aniline, an aldehyde, and an activated alkene (dienophile). ingentaconnect.comeurekaselect.comresearchgate.netthieme-connect.comnumberanalytics.com This [4+2] cycloaddition reaction, typically catalyzed by a Lewis acid, allows for the rapid assembly of complex and highly substituted tetrahydroquinolines from simple starting materials. ingentaconnect.comresearchgate.net

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, have also been effectively applied to tetrahydroquinoline synthesis. For example, the catalytic hydrogenation of 2-nitroarylketones can trigger a domino sequence of nitro group reduction, intramolecular cyclization to an imine, and subsequent reduction to the cis-tetrahydroquinoline product. nih.gov

Ring-Expansion Reactions of Oxime Derivatives for Tetrahydroquinoline Formation

An alternative strategy for constructing the six-membered heterocyclic ring of tetrahydroquinolines involves the ring expansion of five-membered precursors. The Beckmann rearrangement of cyclic oximes is a key transformation in this approach. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org

Specifically, 1-indanone (B140024) can be converted to its corresponding oxime. nih.govscielo.br Subjecting this oxime to Beckmann rearrangement conditions, often promoted by strong acids or other reagents, induces a rearrangement to form a seven-membered lactam or, through a different pathway, can lead to quinolone derivatives. organic-chemistry.orgnih.gov These quinolones (2,3-dihydro-4(1H)-quinolinones) can then be readily reduced to the desired 1,2,3,4-tetrahydroquinolines. nih.gov Ortiz-Marciales and co-workers documented a protocol to convert 1-indanone O-TBS oxime directly to tetrahydroquinoline using a borane-tetrahydrofuran (B86392) complex, which likely proceeds through aryl migration to an electron-deficient nitrogen, forming a cyclic imine that is subsequently reduced. nih.gov

Another innovative ring-expansion approach involves the oxidative cleavage of the double bond in indene (B144670) derivatives. core.ac.uk The resulting diformyl intermediate can undergo a double reductive amination with a primary amine, leading to the formation of the N-substituted tetrahydroisoquinoline ring system, a structural isomer of the target tetrahydroquinoline. core.ac.uk While this specific example leads to tetrahydroisoquinolines, similar ring-opening/closing strategies could potentially be adapted for tetrahydroquinoline synthesis.

Targeted Synthesis of 1-Isobutyl-1,2,3,4-tetrahydroquinoline and Related N1-Substituted Analogues

Once the 1,2,3,4-tetrahydroquinoline core is established, the introduction of substituents onto the nitrogen atom (N1 position) is a common strategy to modulate the compound's properties. The synthesis of this compound involves the specific attachment of an isobutyl group to this position.

Acylation Reactions for N-Alkylation and N-Acylation of 1,2,3,4-Tetrahydroquinolines

N-acylation and N-alkylation are fundamental transformations for functionalizing the secondary amine of the tetrahydroquinoline ring.

N-Acylation is typically achieved by reacting 1,2,3,4-tetrahydroquinoline with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. mdpi.comnih.gov For example, 1,2,3,4-tetrahydroquinoline has been successfully acylated with 2-(4-isobutylphenyl)propanoyl chloride (the acyl chloride of ibuprofen) in dichloromethane (B109758) with triethylamine (B128534) as a base to yield the corresponding N-acylated product. mdpi.com This reaction demonstrates the general feasibility of attaching complex acyl groups to the N1 position. The resulting amide can then be reduced to the corresponding alkyl amine using reducing agents like lithium aluminum hydride (LiAlH₄), providing a two-step route to N-alkylated tetrahydroquinolines.

N-Alkylation can be accomplished through several methods. Direct alkylation with an alkyl halide (e.g., isobutyl bromide) can be performed, though it may suffer from issues of over-alkylation. A more controlled and widely used method is reductive amination. organic-chemistry.org This involves the reaction of the secondary amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or through catalytic hydrogenation. organic-chemistry.org

Table 2: General Methods for N-Functionalization of 1,2,3,4-Tetrahydroquinoline

| Reaction Type | Reagents | Product Type | General Notes |

| N-Acylation | Acyl Chloride (R-COCl), Base (e.g., Et₃N) | N-Acyl-THQ | Generally high-yielding and straightforward. mdpi.com |

| N-Acylation | Acid Anhydride ((RCO)₂O), Base | N-Acyl-THQ | Common method for introducing acyl groups. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl-THQ | A controlled method for N-alkylation. organic-chemistry.org |

| Two-Step Acylation/Reduction | 1. Acyl Chloride2. Reducing Agent (e.g., LiAlH₄) | N-Alkyl-THQ | Provides access to N-alkyl derivatives from amides. |

Introduction of the Isobutyl Moiety onto the Nitrogen Atom of the Tetrahydroquinoline Ring

The synthesis of the specific target compound, this compound, can be achieved using the general N-alkylation strategies mentioned above.

A highly effective and direct approach is the reductive amination of 1,2,3,4-tetrahydroquinoline with isobutyraldehyde (B47883). In this procedure, tetrahydroquinoline is mixed with isobutyraldehyde to form an intermediate iminium ion. This intermediate is not isolated but is reduced in the same pot using a suitable reducing agent, such as sodium triacetoxyborohydride or hydrogen over a palladium catalyst, to yield this compound. This method is often preferred due to its high selectivity and mild reaction conditions.

Alternatively, a two-step sequence can be employed. First, 1,2,3,4-tetrahydroquinoline is subjected to N-acylation using isobutyryl chloride or isobutyric anhydride in the presence of a base like triethylamine or pyridine (B92270). This reaction forms the amide intermediate, 1-isobutyryl-1,2,3,4-tetrahydroquinoline. The subsequent step involves the reduction of the amide carbonyl group. Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF, are required to reduce the amide to the corresponding amine, affording the final product, this compound.

Condensation Reactions in the Synthesis of 1-Isobutyl-2-oxo-1,2,3,4-tetrahydroquinoline Derivatives

The synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline derivatives, also known as 2,3-dihydro-4(1H)-quinolinones, can be achieved through various condensation strategies. One elegant approach involves a multi-catalytic domino reaction. For instance, a chiral tertiary amine base tethered to a bifunctional thiourea (B124793) derivative can catalyze the synthesis of asymmetric 2-aryl-2,3-dihydro-4(1H)-quinolinones. mdpi.com In this reaction, the thiourea catalyst activates a β-ketoester moiety via hydrogen bonding. mdpi.com

Another method is the imine addition-SNAr domino strategy. This involves the reaction of a compound like tert-butyl 2-fluoro-5-nitrobenzoylacetate with pre-formed imines at room temperature to furnish the desired 2,3-dihydro-4(1H)-quinolinones in a single step. nih.gov This annulation is reported to be successful with aldimines. nih.gov

Furthermore, a Fries-like rearrangement of N-arylazetidin-2-ones promoted by triflic acid provides a pathway to 2,3-dihydro-4(1H)-quinolinones. nih.gov The use of triflic acid allows these reactions to proceed at room temperature, offering an advantage over older methods that required refluxing trifluoroacetic acid. nih.gov

| Reaction Type | Key Reactants | Catalyst/Promoter | Key Feature |

| Multi-catalytic Domino Reaction | β-ketoester, Aldehyde, Amine | Chiral tertiary amine-thiourea derivative | Asymmetric synthesis of 2-aryl derivatives mdpi.com |

| Imine Addition-SNAr | tert-butyl 2-fluoro-5-nitrobenzoylacetate, Imine | None (room temperature) | Single-operation annulation nih.gov |

| Fries-like Rearrangement | N-arylazetidin-2-one | Triflic acid | Room temperature reaction nih.gov |

Advanced Stereoselective Methodologies for Chiral 1,2,3,4-Tetrahydroquinoline Derivatives

Achieving stereocontrol in the synthesis of 1,2,3,4-tetrahydroquinolines is crucial due to the pivotal role chirality plays in the biological activity of these compounds. pku.edu.cn A variety of advanced methodologies have been developed to produce enantiomerically pure tetrahydroquinoline derivatives.

The transition metal-catalyzed asymmetric hydrogenation of quinoline derivatives is one of the most direct and atom-economical methods for synthesizing chiral 1,2,3,4-tetrahydroquinolines. pku.edu.cn

Enantioselective Hydrogenation: Iridium and Ruthenium complexes are prominent catalysts in this field. In 2003, the first highly effective Ir-catalyzed asymmetric hydrogenation of substituted quinolines was reported, using (R)-MeO-BIPHEP as a ligand in the presence of iodide, achieving up to 96% enantiomeric excess (ee). pku.edu.cn Subsequently, phosphine-free chiral cationic Ruthenium catalysts have been developed that demonstrate excellent reactivity and enantioselectivity, particularly in alcoholic solvents, achieving up to 99% ee. pku.edu.cn The reaction conditions, such as solvent and hydrogen pressure, have a significant impact on both conversion and enantioselectivity. pku.edu.cn For instance, while alcoholic solvents generally give high reactivity and enantioselectivity, the highest ee values have been achieved in CH2Cl2, albeit with lower reactivity. pku.edu.cn

Asymmetric Transfer Hydrogenation (ATH): ATH offers an alternative to using high-pressure hydrogen gas, often employing hydrogen donors like Hantzsch esters. dicp.ac.cn Iridium-based catalytic systems, such as [Ir(COD)Cl]2/(S)-SegPhos/I2, have been successfully used for the ATH of quinolines, providing a convenient route to chiral tetrahydroquinolines under mild conditions. dicp.ac.cn Organocatalytic methods have also been developed; for example, chiral phosphoric acids derived from BINOL can catalyze the transfer hydrogenation of 2-substituted quinolines with Hantzsch esters, yielding excellent enantioselectivities (87–>99% ee). dicp.ac.cn

| Catalyst System | Ligand/Co-catalyst | Hydrogen Source | Max. Enantioselectivity (ee) |

| Iridium Complex | (R)-MeO-BIPHEP / Iodide | H₂ Gas | 96% pku.edu.cn |

| Cationic Ruthenium Complex | Chiral Diamine/Diphosphine | H₂ Gas | 99% pku.edu.cn |

| Iridium Complex | (S)-SegPhos / I₂ | Hantzsch Ester | 88% dicp.ac.cn |

| Chiral Phosphoric Acid (Organocatalyst) | None | Hantzsch Ester | >99% dicp.ac.cn |

To improve synthetic efficiency, one-pot cascade reactions that combine multiple catalytic processes without isolating intermediates have been developed. A notable example is the synthesis of chiral tetrahydroquinolines from easily available 2-aminochalcones through a one-pot cascade biomimetic reduction. dicp.ac.cn

This process involves two key stages:

Quinoline Formation: The 2-aminochalcone substrate undergoes an acid-catalyzed and ruthenium-catalyzed cyclization, dehydration, and dehydrogenation sequence to form an aromatic quinoline intermediate in situ. dicp.ac.cn

Biomimetic Reduction: A regenerable NAD(P)H model, phenanthridine (B189435), is reduced by the ruthenium complex and hydrogen gas. This reduced species then performs a biomimetic asymmetric reduction of the quinoline intermediate, guided by a chiral phosphoric acid, to yield the final chiral tetrahydroquinoline. dicp.ac.cn The phenanthridine is regenerated in the catalytic cycle. dicp.ac.cn This efficient method provides high yields and excellent enantioselectivities. dicp.ac.cn

Chiral Auxiliaries: A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org For example, enantiopure tetrahydroisoquinolines have been synthesized using a chiral sulfinate auxiliary (Andersen reagent). rsc.org This approach involves the reaction of a phenylethylamine with the chiral auxiliary, followed by a Pictet-Spengler condensation with an aldehyde to form the tetrahydroisoquinoline ring with high diastereoselectivity. rsc.org The auxiliary can be removed afterward.

Organocatalysis: Organocatalysis uses small, chiral organic molecules to catalyze asymmetric transformations. thieme-connect.com This approach has become a powerful tool for synthesizing chiral tetrahydroquinolines. rsc.org

Aminocatalysis: Chiral primary amines, such as those derived from cinchona alkaloids, can catalyze the asymmetric Michael reaction of ketones with substrates like 1-azido-2-(2-nitrovinyl)benzene. The resulting product can then undergo reductive amination to yield functionalized chiral tetrahydroquinolines. rsc.org

Hydrogen-Bonding Catalysis: Bifunctional catalysts, like quinidine-NH-thiourea, are used in supramolecular organocatalysis. The thiourea moiety activates the substrate through hydrogen bonding, while the amine base catalyzes the reaction, leading to high selectivity. thieme-connect.comrsc.org

Povarov Reaction: The organocatalytic Povarov reaction, an aza-Diels-Alder reaction, is a key method for constructing the tetrahydroquinoline core. thieme-connect.comthieme-connect.com It typically involves the reaction of an aniline, an aldehyde, and an activated alkene, catalyzed by a chiral Brønsted acid (e.g., a chiral phosphoric acid) to produce highly functionalized tetrahydroquinolines. thieme-connect.com

Understanding the mechanism of diastereoselective reactions is key to optimizing the synthesis of specific stereoisomers. In the synthesis of 4-aryl-substituted tetrahydroquinolines via a [4 + 2] annulation of para-quinone methides, excellent diastereoselectivities (>20:1 dr) are achieved. nih.gov This high level of control is attributed to the specific transition state geometry adopted during the cycloaddition step.

Similarly, mechanistic studies involving deuterium-labeling, kinetic analysis, and DFT calculations have been employed to understand enantioselectivity in Ir-catalyzed asymmetric hydrogenations. nih.govrsc.org These studies have revealed that the reaction can be a stepwise process involving sequential hydrogenations. The solvent can also play a crucial role; for instance, in some systems, using ethanol (B145695) as a solvent can reverse the enantioselectivity compared to aprotic solvents like toluene. nih.gov This is proposed to be due to ethanol's ability to act as a hydrogen-bond donor, activating the quinoxaline (B1680401) ring and participating in the enantiocontrol step. nih.gov Detailed NMR studies have also been used to characterize the aggregation state of reaction intermediates, such as tetrahydroquinoline anions, revealing them to be separated ion pairs, which is critical for optimizing reaction conditions. chemrxiv.orgresearchgate.net

Multi-Component and Domino Reactions for Functionalized 1,2,3,4-Tetrahydroquinolines

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient strategies for building molecular complexity from simple starting materials in a single operation, enhancing atom economy and reducing waste. nih.govresearchgate.net

Domino Reactions: These reactions, also called tandem or cascade reactions, involve a sequence of intramolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. researchgate.net A powerful domino strategy for synthesizing tetrahydroquinolines is the reduction-reductive amination of 2-nitroarylketones. nih.gov This sequence is initiated by the catalytic reduction of the nitro group to an amine, which then undergoes intramolecular condensation with the ketone to form a cyclic imine. This imine is then further reduced in the same pot to yield the tetrahydroquinoline, often in very high yields (93%–98%). nih.gov

Multi-Component Reactions (MCRs): MCRs involve three or more reactants coming together in a single pot to form a product that incorporates substantial portions of all reactants. nih.gov

Povarov Reaction: As mentioned earlier, the Povarov reaction is a classic MCR for synthesizing tetrahydroquinolines. A three-component reaction between an aromatic amine, an aldehyde or ketone, and an activated alkene, often catalyzed by an acid, can generate highly functionalized tetrahydroquinolines. researchgate.net

Isocyanide-Based MCRs: Isocyanides are valuable building blocks in MCRs. A protocol to assemble polycyclic dihydropyran-fused tetrahydroquinoline structures with excellent diastereoselectivity has been developed using an MCR of an isocyanide, an allenoate, and a 2-aminochalcone. acs.org

Mannich-type Reactions: N-Mannich products of tetrahydroquinoline can be prepared via a one-pot, three-component condensation of tetrahydroquinoline, formaldehyde, and various amines under reflux conditions. nih.gov

These advanced synthetic strategies provide a versatile toolbox for the construction of this compound and its derivatives with high levels of control over substitution and stereochemistry.

Process Optimization in the Synthesis of this compound and its Derivatives

Optimizing the synthesis of a target compound is critical for its practical application, focusing on maximizing yield and purity while ensuring the process is scalable, safe, and efficient.

Several strategies can be employed to improve the yield and purity of this compound and related derivatives:

Catalyst and Reagent Screening : As shown in Povarov reactions, the choice of catalyst (e.g., Lewis vs. Brønsted acid) and its loading can dramatically affect reaction rates and yields. rsc.org Similarly, screening different solvents is crucial, as they can influence reactant solubility and the stability of intermediates. Some reactions have been shown to work best under solvent-free conditions. researchgate.net

Control of Reaction Parameters : Temperature is a critical parameter. While some reactions proceed efficiently at room temperature, others may require heating or cooling to optimize selectivity and minimize side-product formation. ulisboa.pt Precise control over the stoichiometry of reactants is also essential to drive the reaction to completion and simplify purification.

Purification Techniques : Post-reaction workup and purification are vital for obtaining a high-purity product. Common methods include column chromatography over silica (B1680970) gel or recrystallization from appropriate solvents. nih.gov The choice of purification method depends on the physical properties of the target compound and the nature of the impurities.

Alternative Energy Sources : The use of ultrasound irradiation has been reported to improve yields and significantly reduce reaction times in the synthesis of tetrahydroquinolines compared to conventional heating methods. nih.gov

Table 2: Effect of Reaction Conditions on Tetrahydroquinoline Synthesis

| Method | Catalyst/Conditions | Reaction Time | Yield | Key Benefit | Reference |

|---|---|---|---|---|---|

| Conventional Heating | CeCl₃·7H₂O in Acetonitrile (B52724) | 12-24 h | Good | Standard procedure | researchgate.net |

| Solvent-Free | CeCl₃·7H₂O, 60°C | 2-5 h | Excellent | Faster, greener | researchgate.net |

| Ultrasound Irradiation | ZnCr₂O₄ nanocatalyst | 50 min | Excellent | Drastically reduced time | nih.gov |

| Visible Light | Chlorophyll, Air | 24 h | 61-98% | Mild, green conditions | acs.orgnih.gov |

For large-scale and industrial synthesis, moving from batch processing to more advanced reactor technologies can offer significant advantages in terms of safety, efficiency, and control.

High-Pressure Reactors : Performing reactions under high pressure (barochemistry) can accelerate reaction rates by increasing reactant concentration and favoring reactions with a negative activation volume, such as cycloadditions. rsc.orgasynt.com High-pressure reactors allow solvents to be heated well above their atmospheric boiling points, enabling reactions to run faster and potentially improving yields. scitekglobal.com This technology is particularly useful for reactions involving gases, such as hydrogenation, and can be instrumental in optimizing catalytic processes. asynt.comnjhjchem.com The precise control over pressure and temperature in these reactors can be used to fine-tune reaction pathways and maximize the formation of the desired product. supercriticalfluids.com

Continuous Flow Systems : Continuous flow chemistry offers numerous benefits over traditional batch synthesis. ucd.ie In a flow reactor, reagents are continuously pumped and mixed, and the reaction occurs within a tube or coil. researchgate.net This setup allows for superior control over reaction parameters like temperature, pressure, and residence time. The high surface-area-to-volume ratio ensures efficient heat transfer, improving safety and preventing thermal runaway. vapourtec.com Flow systems have been successfully applied to the synthesis of quinolines and tetrahydroquinolines, including photochemical processes that benefit from the uniform irradiation profile in narrow tubing. ucd.ieresearchgate.netvapourtec.com This technology enables scalable, automated, and often higher-yielding production of the target compounds. nih.govacs.org

The integration of these advanced reactor technologies represents a key step in transitioning the synthesis of this compound from laboratory-scale discovery to efficient and optimized production.

Chemical Transformations and Reaction Mechanisms of 1 Isobutyl 1,2,3,4 Tetrahydroquinoline Structures

Electrophilic Substitution Reactions on the Aromatic Core of Tetrahydroquinolines

The benzene (B151609) ring of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for the functionalization of aromatic compounds. The outcome of these reactions is dictated by the directing effects of the substituents on the ring. In the case of 1-isobutyl-1,2,3,4-tetrahydroquinoline, the fused, N-substituted dihydropyrrole ring acts as a single, complex substituent. The nitrogen atom, being part of this fused ring, significantly influences the electron density of the aromatic core.

Generally, the amino group of the tetrahydroquinoline moiety is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. This is due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic π-system, thereby increasing the electron density of the ring and making it more nucleophilic. pressbooks.puborganicchemistrytutor.com This electron-donating effect is most pronounced at the ortho and para positions relative to the point of fusion of the heterocyclic ring. Consequently, electrophilic substitution is directed primarily to the 6- and 8-positions, with the 6-position often being favored due to reduced steric hindrance. However, under strongly acidic conditions, protonation of the nitrogen atom can occur, which would transform the amino group into a deactivating, meta-directing ammonium (B1175870) group. researchgate.net

A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives has shown that the regioselectivity of the reaction is highly dependent on the nature of the N-substituent and the reaction conditions. researchgate.net For N-protected tetrahydroquinolines, nitration typically yields a mixture of isomers, with the 6-nitro and 7-nitro derivatives being the major products. researchgate.net This suggests that for this compound, electrophilic attack would likely occur at the 6- and 7-positions.

Table 1: Regioselectivity in the Nitration of N-Protected Tetrahydroquinolines

| N-Protecting Group | Major Nitro Isomer(s) | Reference |

| Acetyl | 6-nitro, 7-nitro | researchgate.net |

| Trifluoroacetyl | 6-nitro, 7-nitro | researchgate.net |

| Boc | 6-nitro, 7-nitro | researchgate.net |

This table is illustrative of the general regioselectivity observed in the nitration of N-protected tetrahydroquinolines and provides a basis for predicting the outcome of similar reactions on this compound.

Common electrophilic substitution reactions that could be applied to the this compound core include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent such as N-bromosuccinimide or N-chlorosuccinimide. researchgate.net

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide in the presence of a Lewis acid catalyst.

Oxidation Reactions and Formation of Quinoline (B57606) N-Oxides from Tetrahydroquinolines

The nitrogen atom in this compound can be oxidized to form a quinoline N-oxide. This transformation involves the formation of a coordinate covalent bond between the nitrogen atom and an oxygen atom. The oxidation of secondary amines to their corresponding N-oxides is a well-established reaction in organic chemistry. uomustansiriyah.edu.iq The mechanism of N-oxidation of secondary amines generally involves the nucleophilic attack of the amine on an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA). nih.govacs.org

The reaction proceeds through a transition state where the oxygen atom from the oxidant is transferred to the nitrogen atom of the amine. For this compound, this would result in the formation of this compound N-oxide.

It is important to note that the oxidation of tetrahydroquinolines can also lead to dehydrogenation of the heterocyclic ring, resulting in the formation of the corresponding quinoline. researchgate.net In some cases, the N-oxide may be an intermediate in this dehydrogenation process. The choice of oxidant and reaction conditions can influence the outcome of the reaction, favoring either N-oxidation or dehydrogenation. For instance, some catalytic systems are specifically designed for the aerobic dehydrogenation of tetrahydroquinolines to quinolines. researchgate.net

Reduction Reactions Leading to Further Saturated Quinoline Derivatives

The 1,2,3,4-tetrahydroquinoline ring system can be further reduced to yield fully saturated decahydroquinoline (B1201275) derivatives. This transformation typically involves catalytic hydrogenation, where the tetrahydroquinoline is treated with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or rhodium. rsc.orgorganic-chemistry.org The reaction requires the reduction of the aromatic portion of the molecule, which is generally more challenging than the reduction of the heterocyclic part.

The stereochemistry of the resulting decahydroquinoline is an important consideration. The hydrogenation of the aromatic ring can lead to the formation of different stereoisomers, depending on the catalyst and reaction conditions used. The synthesis of specific stereoisomers of decahydroquinoline alkaloids often involves carefully controlled reduction steps. mdpi.comresearchgate.net For instance, the total synthesis of decahydroquinoline poison frog alkaloids has been achieved with high stereoselectivity. mdpi.com

The general process for the reduction of a tetrahydroquinoline to a decahydroquinoline can be represented as follows:

This compound + H₂ (excess) --(Catalyst)--> 1-Isobutyl-decahydroquinoline

The specific stereochemical outcome of this reaction for this compound would depend on the specific catalytic system employed.

Investigation of Side Reactions and Byproduct Formation Mechanisms

The migration of an alkyl group from the nitrogen atom to a carbon atom of the heterocyclic ring is a known type of rearrangement in certain nitrogen-containing compounds. While there is no direct literature evidence for the migration of an isobutyl group from the N-1 to the C-2 position in this compound, related rearrangements provide a basis for postulating potential mechanisms.

One such related reaction is the Sommelet-Hauser rearrangement , which involves the rearrangement of certain benzyl (B1604629) quaternary ammonium salts. chemistry-reaction.comwikipedia.org This reaction proceeds through the formation of an ylide intermediate followed by a nih.govmdpi.com-sigmatropic rearrangement. chemistry-reaction.com A similar pathway could be envisioned for this compound under strongly basic conditions, although it is not a benzylic system.

Another possibility is a photochemical rearrangement . N-alkylanilines are known to undergo photochemical rearrangements where the alkyl group migrates from the nitrogen to the ortho and para positions of the aromatic ring. acs.org This reaction is thought to proceed through a radical mechanism involving the homolytic cleavage of the N-alkyl bond.

A hypothetical mechanism for the migration of the isobutyl group in this compound could involve the formation of a radical pair upon photolysis, followed by recombination at the C-2 position. However, this remains a speculative pathway in the absence of experimental evidence.

Functionalization of the Isobutyl Side Chain for Novel Derivatives

The isobutyl side chain of this compound offers another site for chemical modification. While specific literature on the functionalization of this particular side chain is scarce, general principles of alkane reactivity can be applied.

One potential reaction is free-radical halogenation . In the presence of a radical initiator (e.g., UV light or AIBN) and a halogenating agent (e.g., N-bromosuccinimide), the isobutyl group could undergo halogenation. The selectivity of this reaction would favor the tertiary carbon atom of the isobutyl group due to the greater stability of the tertiary radical intermediate.

Further transformations of the halogenated side chain could then be carried out, such as nucleophilic substitution or elimination reactions, to introduce a variety of functional groups.

Another possibility is oxidation of the side chain. Strong oxidizing agents could potentially oxidize the methyl groups or the methine group of the isobutyl side chain, leading to the formation of alcohols, ketones, or carboxylic acids. The selectivity of such an oxidation would depend on the specific reagents and conditions used.

Synthesis of Hybrid Molecules Incorporating 1,2,3,4-Tetrahydroquinoline Moieties

The 1,2,3,4-tetrahydroquinoline scaffold is a common structural motif in medicinal chemistry and has been incorporated into a variety of hybrid molecules to create new compounds with potentially enhanced biological activities. eurekaselect.comresearchgate.net These hybrid molecules combine the tetrahydroquinoline core with other pharmacologically active moieties.

A common strategy for the synthesis of such hybrids involves the acylation of the nitrogen atom of the tetrahydroquinoline ring. For example, a hybrid molecule of ibuprofen (B1674241) and 1,2,3,4-tetrahydroquinoline has been synthesized by reacting 1,2,3,4-tetrahydroquinoline with 2-(4-isobutylphenyl)propanoyl chloride.

Table 2: Examples of Hybrid Molecules Incorporating the 1,2,3,4-Tetrahydroquinoline Scaffold

| Hybrid Molecule Type | Synthetic Strategy | Potential Application | Reference |

| Tetrahydroquinoline-Ibuprofen | Acylation of the tetrahydroquinoline nitrogen with an ibuprofen derivative. | Anti-inflammatory | |

| Tetrahydroquinoline-based Anticancer Agents | Various synthetic routes to incorporate the tetrahydroquinoline scaffold into larger, complex molecules. | Anticancer | eurekaselect.comresearchgate.net |

| Tetrahydroquinoline-based Anti-angiogenesis Agents | Design and synthesis of derivatives targeting KRas and VEGF receptors. | Anti-angiogenesis, Anticancer | nih.gov |

The synthesis of these hybrid molecules demonstrates the versatility of the 1,2,3,4-tetrahydroquinoline scaffold as a building block in the development of new chemical entities.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 1 Isobutyl 1,2,3,4 Tetrahydroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 1-Isobutyl-1,2,3,4-tetrahydroquinoline, both ¹H and ¹³C-NMR would provide definitive evidence for its structure by mapping out the carbon and hydrogen framework.

¹H-NMR Spectroscopy would be expected to show distinct signals for both the tetrahydroquinoline core and the N-isobutyl substituent. The integration of these signals would correspond to the number of protons in each environment.

Aromatic Region: The four protons on the benzene (B151609) ring of the tetrahydroquinoline moiety would typically appear as a complex multiplet pattern in the range of δ 6.5-7.2 ppm.

Aliphatic Tetrahydroquinoline Protons: The protons at positions C2, C3, and C4 would show characteristic shifts. The C2-methylene protons, being adjacent to the nitrogen atom, would be deshielded and expected to resonate around δ 3.2-3.4 ppm. The C4-methylene protons, adjacent to the aromatic ring, would appear around δ 2.7-2.9 ppm, and the C3-methylene protons would be found further upfield, around δ 1.9-2.1 ppm.

N-Isobutyl Group Protons: The isobutyl group would present a characteristic set of signals. The two methyl groups (CH₃) would appear as a doublet around δ 0.9-1.0 ppm. The methine proton (CH) would be a multiplet (septet or nonet) around δ 1.8-2.0 ppm. The methylene (B1212753) protons (NCH₂) attached to the nitrogen would be deshielded, appearing as a doublet around δ 3.0-3.2 ppm. oregonstate.edupdx.edu

¹³C-NMR Spectroscopy provides information on each unique carbon atom in the molecule.

Aromatic Carbons: Six distinct signals for the aromatic carbons would be expected, with the carbons directly attached to the nitrogen and the aliphatic ring (C4a and C8a) having different chemical shifts from the other four. These typically appear between δ 120-150 ppm. libretexts.org

Aliphatic Tetrahydroquinoline Carbons: The C2 carbon, bonded to the nitrogen, would be significantly deshielded, appearing in the δ 50-55 ppm range. The C4 and C3 carbons would resonate further upfield.

N-Isobutyl Group Carbons: The methylene carbon (NCH₂) bonded to the nitrogen would be the most deshielded of the isobutyl group, expected around δ 55-65 ppm. The methine (CH) carbon would appear around δ 25-30 ppm, and the two equivalent methyl (CH₃) carbons would be the most upfield, around δ 20 ppm. libretexts.orgchemicalbook.com

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound Predicted data based on analogous structures and general chemical shift principles.

| Assignment | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

|---|---|---|

| Aromatic-H | 6.5 - 7.2 (m, 4H) | - |

| C2-H₂ | 3.2 - 3.4 (t, 2H) | 50 - 55 |

| C3-H₂ | 1.9 - 2.1 (m, 2H) | 20 - 25 |

| C4-H₂ | 2.7 - 2.9 (t, 2H) | 25 - 30 |

| N-CH₂ -CH | 3.0 - 3.2 (d, 2H) | 55 - 65 |

| N-CH₂-CH | 1.8 - 2.0 (m, 1H) | 25 - 30 |

| CH-(CH₃ )₂ | 0.9 - 1.0 (d, 6H) | ~20 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental formula (C₁₃H₁₉N). The calculated exact mass is 189.1517 g/mol .

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would provide further structural confirmation. A key fragmentation pathway for N-alkyl amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

Molecular Ion Peak (M⁺): A prominent molecular ion peak would be expected at m/z = 189. In accordance with the nitrogen rule, the odd molecular weight supports the presence of a single nitrogen atom. libretexts.orgpressbooks.pub

Alpha-Cleavage: The most significant fragmentation would likely be the loss of a propyl radical (•CH(CH₃)₂) from the isobutyl group, resulting in a stable iminium cation. This would produce a base peak at m/z = 146 (M - 43).

Other Fragments: Another possible fragmentation is the loss of the entire isobutyl group via cleavage of the N-CH₂ bond to give a fragment at m/z = 132. Fragmentation of the tetrahydroquinoline ring itself, similar to that observed for the parent compound, could also occur, leading to characteristic ions. cdnsciencepub.commcmaster.ca

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. As this compound is a tertiary amine, the most significant diagnostic feature would be the absence of N-H stretching vibrations that are characteristic of primary and secondary amines (typically found at 3300-3500 cm⁻¹). pressbooks.pubwpmucdn.com

C-H Stretching: Aliphatic C-H stretching from the isobutyl and tetrahydroquinoline methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching would be seen just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration would be present in the fingerprint region, typically between 1000-1250 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the substituted benzene ring. The spectrum would be expected to be very similar to that of the parent 1,2,3,4-tetrahydroquinoline (B108954), showing characteristic absorptions for an aniline-type system. Typically, two main absorption bands would be expected: one around 250 nm and another, longer-wavelength band around 300 nm.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound.

Method: A reversed-phase HPLC method would be most suitable, likely using a C18 column. sielc.com The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.

Detection: Given the aromatic nature of the compound, a UV detector set at one of the absorption maxima (e.g., ~250 nm) would provide sensitive detection. chromforum.org Purity would be assessed by the presence of a single major peak, and the percentage purity can be calculated from the peak area relative to any impurity peaks. For more complex mixtures or for confirmation of identity, an HPLC system coupled with a mass spectrometer (LC-MS) could be employed. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Compound Separation

TLC is a rapid and convenient technique used to monitor the progress of a chemical reaction and to determine appropriate solvent systems for larger-scale column chromatography.

Stationary Phase: Standard silica (B1680970) gel plates are typically used.

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would be used as the eluent. The polarity would be adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.5. Due to the basic nature of the amine, a small amount of triethylamine (B128534) (~1%) is often added to the eluent to prevent streaking and improve the peak shape. youtube.com

Visualization: The spot corresponding to the compound can be visualized under a UV lamp (at 254 nm) due to its UV-active aromatic ring. Alternatively, chemical staining agents can be used. While ninhydrin (B49086) is common for primary and secondary amines, it is generally ineffective for tertiary amines. A more general stain, such as potassium permanganate (B83412) or iodine vapor, would be required for visualization if the compound were not UV active. youtube.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

To date, no published crystal structure for this compound is available in crystallographic databases. If the compound could be crystallized, this technique would provide the definitive solid-state structure. The analysis would reveal the conformation of the partially saturated heterocyclic ring (which typically adopts a half-chair conformation) and the orientation of the N-isobutyl group relative to the tetrahydroquinoline core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.